molecular formula C7H9NO2S B3223683 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone CAS No. 122229-24-7

1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone

Cat. No.: B3223683
CAS No.: 122229-24-7
M. Wt: 171.22 g/mol
InChI Key: NKKJQQKQXVTXDC-UHFFFAOYSA-N
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Description

1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone is an organic compound with the molecular formula C7H9NOS It is known for its unique structure, which includes a thiazole ring substituted with dimethyl groups and a hydroxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2,4-dimethylthiazole with an appropriate acetylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxy group to other functional groups.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5-Acetyl-2,4-dimethylthiazole: Shares a similar thiazole ring structure but differs in the functional groups attached.

    2,4-Dimethyl-5-acetylthiazole: Another related compound with similar chemical properties.

Uniqueness: 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydroxyethanone moiety differentiates it from other thiazole derivatives, making it valuable for specific applications.

Properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-7(6(10)3-9)11-5(2)8-4/h9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKJQQKQXVTXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone
Reactant of Route 2
1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone
Reactant of Route 3
1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone
Reactant of Route 5
1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone
Reactant of Route 6
1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone

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